molecular formula C10H12O4S B1403268 4-(Ethanesulfonyl)-3-methylbenzoic acid CAS No. 1392466-96-4

4-(Ethanesulfonyl)-3-methylbenzoic acid

Cat. No.: B1403268
CAS No.: 1392466-96-4
M. Wt: 228.27 g/mol
InChI Key: LWFFUGBHIDRGIR-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features an ethanesulfonyl group attached to the fourth position and a methyl group attached to the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-3-methylbenzoic acid typically involves the sulfonation of 3-methylbenzoic acid. One common method is the reaction of 3-methylbenzoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ethanesulfonyl group to an ethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Ethyl-substituted benzoic acids.

    Substitution: Nitro or halogen-substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have investigated the anticancer properties of derivatives of 4-(ethanesulfonyl)-3-methylbenzoic acid. For instance, a group of 4-substituted benzoyltaurinamide derivatives demonstrated significant cytotoxic activity against various cancer cell lines. The findings indicated that certain derivatives induced apoptosis through intrinsic pathways, suggesting potential therapeutic applications in cancer treatment .

Mechanism of Action:
The mechanism by which these compounds exert their effects often involves modulation of apoptotic pathways. Specific compounds were shown to upregulate pro-apoptotic proteins such as BAX and caspases while downregulating anti-apoptotic proteins like Bcl-2, which is crucial for developing targeted cancer therapies .

Environmental Applications

Contaminant Identification:
this compound has been noted in studies related to environmental contaminants. Its presence in drinking water sources has raised concerns due to potential adverse health effects. The compound's inclusion in the Contaminant Candidate List (CCL) highlights its relevance in environmental monitoring and regulatory frameworks aimed at safeguarding public health .

Toxicological Studies:
Toxicological assessments have been conducted to evaluate the health risks associated with exposure to this compound. These studies are critical for understanding its environmental fate and potential impacts on human health, particularly concerning water quality standards .

Synthesis and Chemical Properties

Synthesis Methods:
The synthesis of this compound involves various chemical reactions that can be optimized for efficiency and yield. Recent patents describe methods that emphasize low-cost raw materials and mild reaction conditions, making large-scale production feasible .

Chemical Characterization:
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to analyze the purity and composition of synthesized compounds, ensuring their suitability for intended applications .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxicity in cancer cell lines; identified mechanisms involving apoptosis regulation .
Study B Environmental ImpactAssessed the presence of the compound in drinking water; highlighted potential health risks .
Study C Synthesis OptimizationDeveloped efficient synthesis methods with improved yields and lower costs .

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: Similar in structure but with a methyl group instead of an ethyl group.

    Benzenesulfonic acid: Lacks the methyl and ethyl groups but shares the sulfonic acid functionality.

    Toluene-4-sulfonic acid: Similar aromatic structure with a sulfonic acid group attached to the benzene ring.

Uniqueness

4-(Ethanesulfonyl)-3-methylbenzoic acid is unique due to the presence of both the ethanesulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

4-(Ethanesulfonyl)-3-methylbenzoic acid (CAS No. 1392466-96-4) is a benzoic acid derivative that has garnered interest in various biological and pharmacological studies. This compound is characterized by its sulfonyl group, which may contribute to its biological activity. The following sections summarize the findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C11H14O4S
  • Molecular Weight : 246.29 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with a benzoic acid structure exhibit antimicrobial properties. The presence of the sulfonyl group may enhance this activity by altering membrane permeability or interacting with microbial enzymes.
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers in various models. This activity could be attributed to the modulation of cytokine production and inhibition of pro-inflammatory pathways.
  • Antioxidant Properties : The potential antioxidant activity of this compound may help in mitigating oxidative stress, which is implicated in numerous chronic diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Cell Signaling Modulation : This compound may influence cell signaling pathways, particularly those related to apoptosis and cell survival, thereby affecting cell proliferation and differentiation.

Research Findings and Case Studies

Recent studies have highlighted the potential of benzoic acid derivatives, including this compound, in various biological contexts:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryReduced cytokine levels in vitro
AntioxidantScavenging free radicals in cell-based assays

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of benzoic acid derivatives, it was found that this compound significantly reduced the production of pro-inflammatory cytokines in human fibroblasts. The compound was tested at varying concentrations (1 µg/mL and 10 µg/mL), demonstrating a dose-dependent response without cytotoxicity at these levels .

Properties

IUPAC Name

4-ethylsulfonyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-15(13,14)9-5-4-8(10(11)12)6-7(9)2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFUGBHIDRGIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392466-96-4
Record name 4-(ethanesulfonyl)-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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